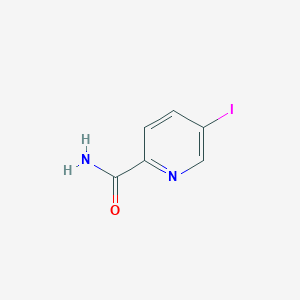
tert-butyl 5-sulfamoyl-2,3-dihydro-1H-indole-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 5-sulfamoyl-2,3-dihydro-1H-indole-1-carboxylate (TBSI) is a sulfonamide derivative of the indole-1-carboxylic acid (ICA) family. It is a white crystalline solid that is soluble in water and ethanol, and has a molecular weight of 297.4 g/mol. TBSI is used as a reagent in laboratory experiments, and has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology.
科学研究应用
Tert-butyl 5-sulfamoyl-2,3-dihydro-1H-indole-1-carboxylate has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology. In medicine, tert-butyl 5-sulfamoyl-2,3-dihydro-1H-indole-1-carboxylate has been studied for its potential as an antibacterial agent, as well as for its ability to inhibit the growth of certain types of cancer cells. In biochemistry, tert-butyl 5-sulfamoyl-2,3-dihydro-1H-indole-1-carboxylate has been studied for its ability to inhibit enzymes involved in the metabolism of fatty acids and cholesterol. In pharmacology, tert-butyl 5-sulfamoyl-2,3-dihydro-1H-indole-1-carboxylate has been studied for its ability to modulate the activity of certain receptors and ion channels, which may be useful in the development of new drugs.
作用机制
The exact mechanism of action of tert-butyl 5-sulfamoyl-2,3-dihydro-1H-indole-1-carboxylate is still unknown. However, it is believed that tert-butyl 5-sulfamoyl-2,3-dihydro-1H-indole-1-carboxylate binds to certain proteins, such as enzymes involved in the metabolism of fatty acids and cholesterol, and modulates their activity. In addition, tert-butyl 5-sulfamoyl-2,3-dihydro-1H-indole-1-carboxylate has been shown to bind to certain receptors and ion channels, which may be responsible for its ability to modulate the activity of these proteins.
Biochemical and Physiological Effects
tert-butyl 5-sulfamoyl-2,3-dihydro-1H-indole-1-carboxylate has been shown to inhibit the activity of certain enzymes involved in the metabolism of fatty acids and cholesterol. In addition, tert-butyl 5-sulfamoyl-2,3-dihydro-1H-indole-1-carboxylate has been shown to modulate the activity of certain receptors and ion channels, which may be responsible for its ability to modulate the activity of these proteins. Furthermore, tert-butyl 5-sulfamoyl-2,3-dihydro-1H-indole-1-carboxylate has been shown to have antibacterial and anti-cancer properties.
实验室实验的优点和局限性
The main advantage of using tert-butyl 5-sulfamoyl-2,3-dihydro-1H-indole-1-carboxylate in laboratory experiments is that it is a relatively inexpensive reagent that is readily available. In addition, tert-butyl 5-sulfamoyl-2,3-dihydro-1H-indole-1-carboxylate is soluble in water and ethanol, which makes it easy to work with. However, the exact mechanism of action of tert-butyl 5-sulfamoyl-2,3-dihydro-1H-indole-1-carboxylate is still unknown, so it is difficult to predict the exact effects of using tert-butyl 5-sulfamoyl-2,3-dihydro-1H-indole-1-carboxylate in laboratory experiments.
未来方向
• Further research is needed to better understand the exact mechanism of action of tert-butyl 5-sulfamoyl-2,3-dihydro-1H-indole-1-carboxylate.
• Studies should be conducted to determine the effects of tert-butyl 5-sulfamoyl-2,3-dihydro-1H-indole-1-carboxylate on other enzymes and proteins.
• Research should be conducted to explore the potential of tert-butyl 5-sulfamoyl-2,3-dihydro-1H-indole-1-carboxylate as an antibacterial and anti-cancer agent.
• Studies should be conducted to determine the effects of tert-butyl 5-sulfamoyl-2,3-dihydro-1H-indole-1-carboxylate on other receptors and ion channels.
• Research should be conducted to explore the potential of tert-butyl 5-sulfamoyl-2,3-dihydro-1H-indole-1-carboxylate as a therapeutic agent for various diseases.
• Studies should be conducted to determine the potential toxicity of tert-butyl 5-sulfamoyl-2,3-dihydro-1H-indole-1-carboxylate.
• Research should be conducted to explore the potential of tert-butyl 5-sulfamoyl-2,3-dihydro-1H-indole-1-carboxylate as a diagnostic tool.
• Studies should be conducted to determine the effects of tert-butyl 5-sulfamoyl-2,3-dihydro-1H-indole-1-carboxylate on cell proliferation and differentiation.
合成方法
Tert-butyl 5-sulfamoyl-2,3-dihydro-1H-indole-1-carboxylate can be synthesized in two steps. The first step involves the condensation of the tert-butyl ester of 5-sulfamoyl-2,3-dihydro-1H-indole-1-carboxylic acid (SBICA) with 1-chloro-2,3-dihydro-1H-indole-1-carboxylic acid (CICA) in the presence of triethylamine (TEA) and dichloromethane (DCM) at room temperature. The resulting product is then treated with potassium carbonate and the solvent is evaporated to yield tert-butyl 5-sulfamoyl-2,3-dihydro-1H-indole-1-carboxylate.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 5-sulfamoyl-2,3-dihydro-1H-indole-1-carboxylate involves the reaction of tert-butyl 2,3-dihydro-1H-indole-1-carboxylate with sulfamic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form tert-butyl 5-sulfamoyl-2,3-dihydro-1H-indole-1-carboxylate.", "Starting Materials": [ "tert-butyl 2,3-dihydro-1H-indole-1-carboxylate", "sulfamic acid", "N,N'-dicyclohexylcarbodiimide (DCC)" ], "Reaction": [ "Step 1: Dissolve tert-butyl 2,3-dihydro-1H-indole-1-carboxylate and sulfamic acid in a suitable solvent such as dichloromethane.", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) to the reaction mixture and stir for several hours at room temperature.", "Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct.", "Step 4: Concentrate the filtrate under reduced pressure to obtain tert-butyl 5-sulfamoyl-2,3-dihydro-1H-indole-1-carboxylate as a white solid." ] } | |
CAS 编号 |
1389949-90-9 |
产品名称 |
tert-butyl 5-sulfamoyl-2,3-dihydro-1H-indole-1-carboxylate |
分子式 |
C13H18N2O4S |
分子量 |
298.4 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



